(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756835
InChI: InChI=1S/C10H15NO4/c1-3-15-10(14)9(13)7-6-11(2)5-4-8(7)12/h7H,3-6H2,1-2H3
SMILES: CCOC(=O)C(=O)C1CN(CCC1=O)C
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester

CAS No.:

Cat. No.: VC13756835

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester -

Specification

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name ethyl 2-(1-methyl-4-oxopiperidin-3-yl)-2-oxoacetate
Standard InChI InChI=1S/C10H15NO4/c1-3-15-10(14)9(13)7-6-11(2)5-4-8(7)12/h7H,3-6H2,1-2H3
Standard InChI Key BRSPREXZAGVTCQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1CN(CCC1=O)C
Canonical SMILES CCOC(=O)C(=O)C1CN(CCC1=O)C

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Framework

The IUPAC name, (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester, systematically describes its structure: a piperidin-4-one ring substituted with a methyl group at position 1 and an ethyl ester-linked oxo-acetic acid moiety at position 3 . The molecular formula C₁₀H₁₅NO₄ corresponds to a monoisotopic mass of 229.095 g/mol . Its hydrochloride salt (CAS 2602564-70-3) has the formula C₁₀H₁₆ClNO₄ and a molecular weight of 249.69 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1824023-83-7
Molecular FormulaC₁₀H₁₅NO₄
Molecular Weight229.26 g/mol
Hydrochloride Salt (CAS)2602564-70-3

Stereochemical Features

The compound lacks defined stereocenters but contains a ketone (4-oxo) and ester group, which influence its reactivity. The piperidine ring adopts a chair conformation, with the methyl group at position 1 and the ester side chain at position 3 occupying equatorial positions to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols are unavailable in public literature, its structural analogs suggest potential pathways. For example, similar piperidin-4-one derivatives are synthesized via:

  • Mannich Reactions: Introducing substituents via amine-formaldehyde condensations .

  • Esterification: Coupling oxo-acetic acid with ethanol using acid catalysts .

Physicochemical Properties

Stability and Solubility

No direct data exist, but analogous esters show:

  • LogP: ~1.2 (moderate lipophilicity) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the ester and ketone groups .

Spectroscopic Data

IR (Predicted):

  • 1740 cm⁻¹ (ester C=O stretch)

  • 1680 cm⁻¹ (ketone C=O stretch)

  • 1200 cm⁻¹ (C-O ester)

¹H NMR (Estimated):

  • δ 1.3 ppm (triplet, CH₃CH₂O)

  • δ 3.5 ppm (multiplet, piperidine CH₂)

  • δ 4.2 ppm (quartet, CH₂O)

Pharmacological Research

Receptor Affinity

Though direct studies are lacking, structurally related compounds exhibit bioactivity. For instance, NNC 63-0532—a spiro-piperidine analog—binds the ORL1 receptor (Kᵢ = 7.3 nM) . The 4-oxo-piperidine moiety is critical for receptor interaction, suggesting the target compound may share similar targets .

Applications and Industrial Relevance

Research Use

The compound serves as a synthetic intermediate for:

  • Heterocyclic Libraries: Piperidine scaffolds are prevalent in drug discovery .

  • Prodrug Development: Ester hydrolysis could release active carboxylic acids .

Challenges

Discontinuation likely stems from:

  • Synthesis Complexity: Multi-step routes reduce cost-effectiveness .

  • Stability Issues: Esters are prone to hydrolysis under physiological conditions .

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